
3-Amino-2-(oxan-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(oxan-4-yl)propanoic acid: is a chemical compound with the molecular formula C8H15NO3 It is a derivative of propanoic acid, featuring an amino group and an oxan-4-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(oxan-4-yl)propanoic acid typically involves the reaction of oxan-4-yl derivatives with amino acids under controlled conditions. One common method includes the use of oxan-4-yl bromide reacting with alanine in the presence of a base to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-2-(oxan-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Amino-2-(oxan-4-yl)propanoic acid is used as a building block in organic synthesis for the preparation of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It can serve as a model compound for understanding the behavior of similar amino acid derivatives in biological systems .
Medicine: Its unique structure allows for the design of novel drug candidates with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties .
Mecanismo De Acción
The mechanism of action of 3-Amino-2-(oxan-4-yl)propanoic acid involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The oxan-4-yl group can interact with hydrophobic regions of proteins, influencing their binding affinity and activity .
Comparación Con Compuestos Similares
- 2-Amino-3-(oxan-4-yl)propanoic acid
- 3-Amino-3-(oxan-4-yl)propanoic acid
- 3-(4-Hydroxyphenyl)amino propanoic acid
Comparison: 3-Amino-2-(oxan-4-yl)propanoic acid is unique due to the specific positioning of the amino and oxan-4-yl groups, which confer distinct chemical and biological properties. Compared to 2-Amino-3-(oxan-4-yl)propanoic acid, it has different reactivity and binding characteristics. The presence of the oxan-4-yl group differentiates it from other amino acid derivatives, providing unique interactions in biological systems .
Propiedades
Fórmula molecular |
C8H15NO3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
3-amino-2-(oxan-4-yl)propanoic acid |
InChI |
InChI=1S/C8H15NO3/c9-5-7(8(10)11)6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11) |
Clave InChI |
FAUKUPABWCXQGO-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C(CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B13303181.png)

![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13303199.png)

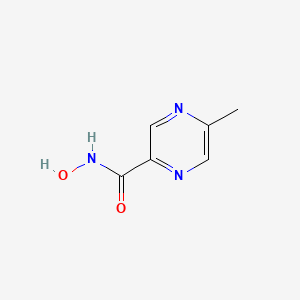
![1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13303216.png)
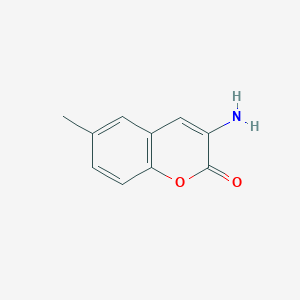
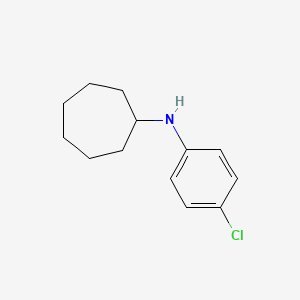
amine](/img/structure/B13303233.png)
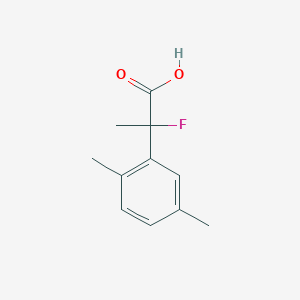
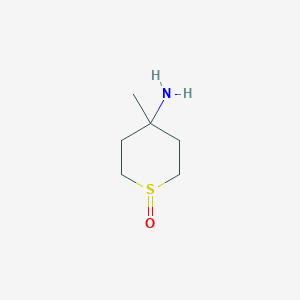
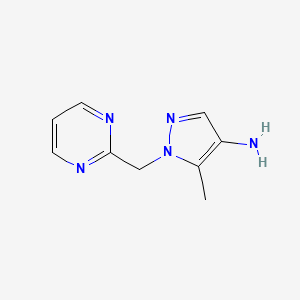
![2-(Butan-2-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B13303251.png)
